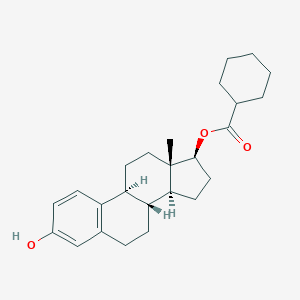

Hexahydrobenzoate d'estradiol

Vue d'ensemble

Description

Estradiol hexahydrobenzoate, or E2H, is a synthetic estradiol ester commonly used in laboratory experiments. It is a water-soluble prodrug of 17β-estradiol, the primary endogenous estrogen produced in humans. E2H is used in a variety of scientific studies to investigate the effects of estrogens on a range of biological processes, such as cell growth and differentiation, gene expression, and hormone regulation. In addition, E2H has been used to study the effects of estrogens on the development of certain diseases, including cancer, cardiovascular disease, and metabolic disorders.

Applications De Recherche Scientifique

Inhibiteur de HBx

Le benzoate d'estradiol a été identifié comme un inhibiteur de HBx, une protéine qui joue un rôle important dans le cycle de vie du virus de l'hépatite B (VHB) et dans la prolifération des hépatocytes et la carcinogénèse . En utilisant une bibliothèque de médicaments, les chercheurs ont identifié le benzoate d'estradiol comme un nouvel agent anti-HBx .

Agent anti-VHB

En plus d'inhiber HBx, le benzoate d'estradiol a également réduit de manière significative la production d'HBeAg, d'HBsAg, d'ARNm VHB et d'ADN VHB de manière dose-dépendante . Cela suggère que le benzoate d'estradiol pourrait être un agent anti-VHB .

Inhibiteur de la transcription et de la réplication du VHB

Le benzoate d'estradiol inhibe la protéine HBx et la transcription et la réplication du VHB . Cela pourrait servir de nouveau composé moléculaire anti-VHB pour l'investigation de nouvelles stratégies de traitement de l'infection par le VHB .

Composé actif sur les estrogènes

Le hexahydrobenzoate d'estradiol est considéré comme un œstrogène naturel . Lors de l'absorption, les esters sont clivés par les estérases endogènes et l'estradiol-17β pharmacologiquement actif est libéré .

Impact environnemental

La présence de composés actifs sur les estrogènes comme le this compound dans l'environnement peut avoir des impacts importants. Ces composés peuvent interférer avec la synthèse, la sécrétion, le transport et le métabolisme normaux des œstrogènes naturels dans les organismes vivants .

Surveillance des risques et gestion de la pollution

L'identification de composés actifs sur les estrogènes dans les zones rurales peut être réalisée par la combinaison de l'analyse dirigée par les effets (EDA) et du criblage non ciblé (NTS)

Mécanisme D'action

Target of Action

Estradiol Hexahydrobenzoate (EHHB) is an estrogen and hence is an agonist of the estrogen receptor , the biological target of estrogens like estradiol . It is an estrogen ester and a prodrug of estradiol in the body . Because of this, it is considered to be a natural and bioidentical form of estrogen .

Mode of Action

EHHB enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Biochemical Pathways

The activation of the MAPK signaling pathway by 17β-estradiol results in enhanced AP-1 DNA binding activity and transcriptional activation . In contrast, inhibition of the c-jun amino-terminal kinase signaling pathway by 17β-estradiol results in repression of AP-1 activity .

Pharmacokinetics

EHHB is given by injection into muscle at regular intervals, for instance once every few weeks . During absorption, the esters are cleaved by endogenous esterases and the pharmacologically active 17β-estradiol is released . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .

Result of Action

Estradiol acts on the estrogen receptors to relieve vasomotor systems (such as hot flashes) and urogenital symptoms (such as vaginal dryness and dyspareunia) . Estradiol has also been shown to exert favorable effects on bone density by inhibiting bone resorption .

Action Environment

Estrogens have been classified as group 1 carcinogens by the World Health Organization and represent a significant concern given that they are found in surface waters worldwide, and long-term exposure to estrogen-contaminated water can disrupt sexual development in animals . These environmental estrogens can be categorized into four groups: naturally occurring non-steroidal plant estrogens or phytoestrogens; the steroid estrogens – 17β estradiol and estrone from animal and human sources; the mycotoxins, zearalenone and zearalenol; synthetic compounds with phenolic groups .

Safety and Hazards

Orientations Futures

Estrogen is a potent neuroprotective and neurotrophic factor in the adult: it influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries such as cerebrovascular stroke and neurotrauma . Thus, estradiol appears to act at two levels: 1) it decreases the risk of disease or injury; and/or 2) it decreases the extent of injury incurred by suppressing the neurotoxic stimulus itself or increasing the resilience of the brain to a given injury .

Analyse Biochimique

Biochemical Properties

EHHB interacts with various biomolecules in the body. As a prodrug of estradiol, it is hydrolyzed to the active compound estradiol after administration .

Cellular Effects

Estradiol, the active form of EHHB, has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce DNA double-strand breaks in A498 cells . In ACHN cells, estradiol treatment led to an increase in reactive oxidative species . These cellular alterations may contribute to the reduced viability of renal cell carcinoma (RCC) cells following estradiol treatment .

Molecular Mechanism

EHHB is an estradiol ester, or a prodrug of estradiol . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol .

Temporal Effects in Laboratory Settings

It is known that estradiol, the active form of EHHB, has significant effects on various tissues in the human body

Metabolic Pathways

EHHB is involved in the estrogen metabolic pathway. After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol . Estradiol then participates in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

EHHB is given by injection into muscle at regular intervals . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol

Subcellular Localization

It is known that estradiol, the active form of EHHB, binds to estrogen receptors in the nucleus

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCALGRJCHPRV-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934253 | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15140-27-9 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol hexahydrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEXAHYDROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

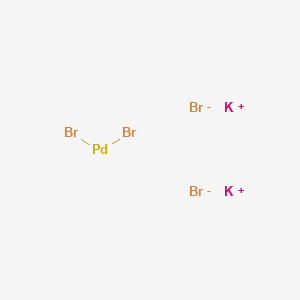

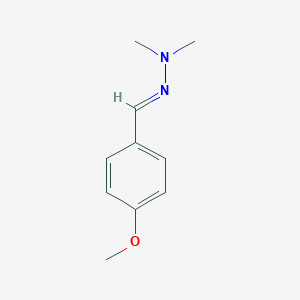

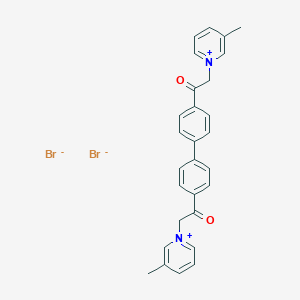

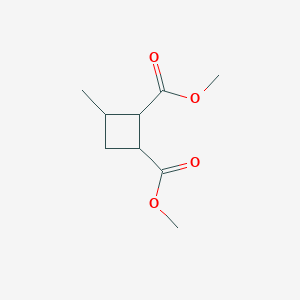

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

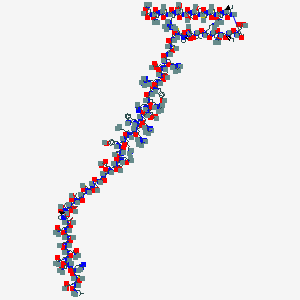

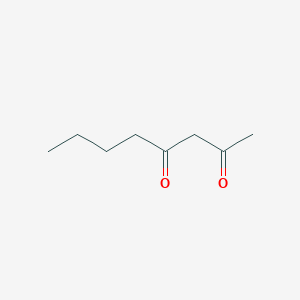

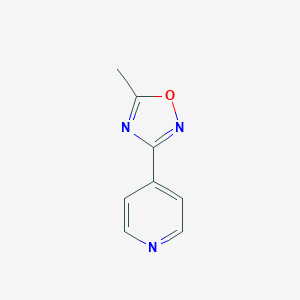

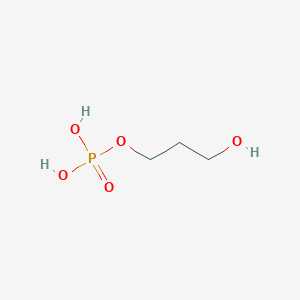

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)